molecular formula C24H22FN5O4 B14120263 Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B14120263
M. Wt: 463.5 g/mol
InChI Key: BZNDSIHQZVUBEK-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including an ethyl ester, a fluorophenyl group, and a purinoimidazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Purinoimidazole Core: This step involves the cyclization of appropriate precursors to form the purinoimidazole core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzyl halide reacts with the purinoimidazole core.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzyl compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease progression.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar fluorophenyl group but has a different core structure.

    Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a fluorophenyl group and an ethyl ester but differs in the heterocyclic core.

The uniqueness of this compound lies in its specific purinoimidazole core, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C24H22FN5O4/c1-3-34-22(32)16-6-10-18(11-7-16)28-12-13-29-19-20(26-23(28)29)27(2)24(33)30(21(19)31)14-15-4-8-17(25)9-5-15/h4-11H,3,12-14H2,1-2H3

InChI Key

BZNDSIHQZVUBEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F

Origin of Product

United States

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